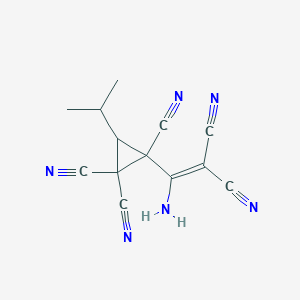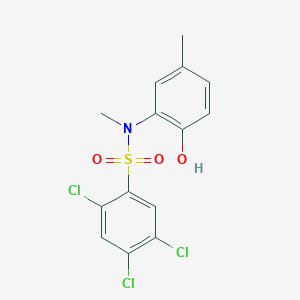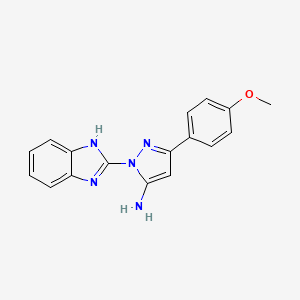![molecular formula C15H15BrN2O4 B14943076 3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is a complex organic compound featuring a pyrrolo[3,4-d]isoxazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE typically involves a multi-step process. One common approach is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . This method is favored for its efficiency in constructing the isoxazole ring. due to the high costs and toxicity associated with metal-catalyzed reactions, alternative metal-free synthetic routes are also being explored .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes the use of eco-friendly synthetic strategies and scalable reaction conditions to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s isoxazole core is known to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole moiety.
Uniqueness
3-(4-BROMOPHENYL)-5-(3-METHOXYPROPYL)-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxypropyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other isoxazole-based compounds .
Propiedades
Fórmula molecular |
C15H15BrN2O4 |
|---|---|
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-(3-methoxypropyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C15H15BrN2O4/c1-21-8-2-7-18-14(19)11-12(17-22-13(11)15(18)20)9-3-5-10(16)6-4-9/h3-6,11,13H,2,7-8H2,1H3 |
Clave InChI |
ZPFJIQHGBMTWFK-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C(=O)C2C(C1=O)ON=C2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)

![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
